(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLUXXCXDIIOK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boc-L-dpa(boc)-OH, also known as 3-N-Boc-amino-N-Boc-L-alanine or (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, is a complex compound that has been shown to possess specific targets on cell plasmatic membranes. It can affect some neuroreceptor systems, such as GABA and Ach, in particular, acting as highly selective allosteric modulators.
Mode of Action
The compound’s interaction with its targets involves a combination of the monoamines (serotonin or dopamine) and N-terminal-protected biologically active peptides or amino acids in a single compound. This combination enhances the compound’s enzymatic stability and potential molecular activity.
Biochemical Pathways
It’s known that the compound’s stability allows it to reach its biological targets in the organism and become additional monoamines and regulatory peptides. This suggests that it may influence the pathways involving these substances.
Pharmacokinetics
It’s known that the compound is stable for at least 180 minutes of incubation in the presence of pep, amino-and carboxy-peptidases, as well as blood plasma. This stability is sufficient for the compound to reach its biological targets in the organism.
Result of Action
It’s known that the compound can affect some neuroreceptor systems as highly selective allosteric modulators. This suggests that it may have a significant impact on cellular signaling processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-L-dpa(boc)-OH. For instance, the introduction of a protective group can stabilize L-DOPA, prevent the catechol part from oxidizing, and enhance hydrophobicity. These materials show good adhesiveness and have different properties, making them suitable for use as green and biocompatible adhesives.
Biological Activity
(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-β-amino acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Formula : C₈H₁₆N₂O₄
- CAS Number : 88971-40-8
- Molecular Weight : 188.22 g/mol
- Appearance : White to off-white solid
1. Antitumor Activity
Research indicates that (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid exhibits potential antitumor properties. It has been studied for its ability to inhibit certain cancer cell lines by affecting amino acid transport mechanisms crucial for tumor growth.
- Mechanism of Action : The compound acts as an inhibitor of the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers. By blocking LAT1, the compound restricts the supply of essential amino acids like leucine, which are vital for cancer cell proliferation .
2. Neuroprotective Effects
There is emerging evidence that (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid may have neuroprotective effects. In vitro studies suggest that it can modulate neuronal signaling pathways, potentially offering protection against neurodegenerative diseases.
- Case Study : A study demonstrated that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate cytokine production and reduce inflammation in various experimental models.
- Research Findings : In a recent study, (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid was shown to decrease levels of pro-inflammatory cytokines in macrophage cultures .
Data Table: Biological Activity Overview
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of LAT1 transporter | |
| Neuroprotection | Modulation of neuronal signaling | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry explored the antitumor efficacy of (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations.
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective mechanisms of the compound in a model of oxidative stress. The results highlighted its potential to enhance cell survival rates and reduce apoptosis in neuronal cells exposed to harmful agents.
Scientific Research Applications
Chemical Properties and Structure
(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is characterized by two tert-butoxycarbonyl (Boc) protecting groups attached to the amino functionalities of a propanoic acid derivative. The compound has the molecular formula and a molecular weight of 288.34 g/mol. Its structure allows for stability during chemical reactions while providing functional groups that can be further modified.
Peptide Synthesis
One of the primary applications of (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is in peptide synthesis. The Boc group serves as a protective group for the amino functionalities, enabling the formation of peptide bonds without interference from the amine groups. This property is particularly valuable in solid-phase peptide synthesis (SPPS), where multiple amino acids are sequentially added to form peptides.
Protein Structure Studies
The compound is also utilized in studies related to protein structure and function. By incorporating this Boc-protected amino acid into peptides, researchers can investigate folding patterns, stability, and interactions with other biomolecules. Such studies are crucial for understanding enzyme mechanisms and designing enzyme inhibitors.
Pharmaceutical Development
In medicinal chemistry, (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid serves as a building block for synthesizing pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and metabolic disorders.
Fine Chemicals Production
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid with structurally related Boc-protected amino acids:
Key Findings and Implications
Boc Protection Level: The dual Boc groups in the target compound provide superior amine protection compared to mono-Boc analogs (e.g., ). This enhances stability in acidic environments but may reduce solubility due to increased hydrophobicity. Mono-Boc derivatives, such as the methyl ester in , are more prone to hydrolysis but are advantageous for pH-sensitive applications (e.g., endosomal escape in drug delivery).
Stereochemical Influence :
- The (S)-configuration in the target compound and its iodophenyl analog is crucial for biological activity. For example, (S)-isomers in yielded Type L inhibitors, while (R)-isomers produced Type D inhibitors, highlighting enantioselectivity in drug design.
However, these groups may elevate toxicity, as seen in the thiophene derivative’s acute toxicity profile .
Boc protection generally mitigates reactivity, suggesting a safer profile for the target molecule .
Q & A
Q. What are the optimal synthetic routes for (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, and what reagents are critical for Boc protection?
The synthesis typically begins with (S)-2,3-diaminopropanoic acid, where tert-butoxycarbonyl (Boc) groups are introduced using Boc-Cl in the presence of a base like triethylamine (TEA) . A two-step procedure involves:
- Step 1 : Protection of both amino groups with Boc-Cl in acetonitrile under basic conditions (20 minutes, room temperature).
- Step 2 : Esterification or acid formation, depending on the target derivative. Yields (~88%) are achieved by controlling stoichiometry and reaction time . Key reagents include Boc-Cl, TEA, and anhydrous solvents to prevent hydrolysis.
Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?
- NMR Spectroscopy : Distinct chemical shifts for Boc groups (δ ~1.4 ppm for tert-butyl) and α/β protons (δ 3.5–4.5 ppm) confirm regiochemistry .
- HPLC with Chiral Columns : Daicel Chiralpak IG columns with hexane/iPrOH mobile phases (0.1% TFA) resolve enantiomers, ensuring >98% purity .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 273.33 for C₁₃H₂₃NO₅) validate molecular weight .
Q. How should this compound be stored to maintain stability, and what conditions accelerate degradation?
Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to strong acids/bases, which hydrolyze Boc groups, or prolonged room-temperature storage (>48 hours), leading to partial deprotection .
Q. What role does this compound play in peptide synthesis?
It serves as a dual Boc-protected intermediate for introducing diamino acid residues into peptides. For example, it enables β-NH₂ group retention in Dap-containing peptides, critical for pH-sensitive drug delivery systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in Boc deprotection efficiency across different synthesis protocols?
Deprotection efficiency varies with acid strength (TFA vs. HCl) and reaction time. For example:
- TFA (20% in DCM) : Complete deprotection in 30 minutes at 0°C, ideal for acid-sensitive peptides .
- HCl (4M in dioxane) : Requires 2 hours at RT but minimizes side reactions in hydrophobic backbones . Optimize based on downstream applications (e.g., peptide solubility, functional group compatibility).
Q. What experimental strategies are used to study this compound’s interactions with enzymes like proteases or kinases?
- Fluorescence-Based Assays : Monitor quenching of tryptophan residues in enzyme active sites upon binding .
- X-ray Crystallography : Resolve binding modes using co-crystallized enzyme-inhibitor complexes (e.g., with serine proteases) .
- Kinetic Studies : Measure IC₅₀ values under varying pH (5.0–7.4) to assess pH-dependent inhibition .
Q. How is this compound applied in designing anticancer agents or prodrugs?
Derivatives like (S)-2,3-Bis-Boc-amino propanoate are coupled to iodophenyl groups for targeted kinase inhibition. For example:
- CW1–CW10 Inhibitors : Synthesized via Suzuki-Miyaura cross-coupling, showing IC₅₀ < 100 nM against EGFR mutants .
- Prodrug Activation : Esterase-mediated hydrolysis in tumors releases active drugs, reducing systemic toxicity .
Q. What computational methods predict the pharmacokinetic behavior of Boc-protected derivatives?
- LogP Calculations : iLOGP (1.81) and XLOGP3 (1.11) predict moderate hydrophobicity, favoring blood-brain barrier penetration .
- Molecular Dynamics (MD) Simulations : Model interactions with P-glycoprotein to assess efflux risks .
- ADMET Predictions : Tools like SwissADME evaluate CYP450 inhibition (low risk) and plasma protein binding (>90%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
